Fosfato de hierro y litio

Descripción general

Descripción

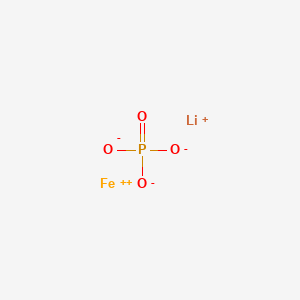

Lithium iron phosphate, also known as lithium ferro-phosphate, is an inorganic compound with the formula LiFePO₄. It is a gray, red-gray, brown, or black solid that is insoluble in water. This compound has gained significant attention as a component of lithium iron phosphate batteries, a type of lithium-ion battery. These batteries are widely used in power tools, electric vehicles, solar energy installations, and large grid-scale energy storage .

Synthetic Routes and Reaction Conditions:

Solid Phase Method: This includes high-temperature solid-phase reaction, carbothermal reduction, microwave synthesis, and mechanical alloying.

Liquid Phase Method: This involves processes such as hydrothermal synthesis and sol-gel methods. These methods typically offer better control over particle size and morphology.

Industrial Production Methods:

Grinding and Mixing: Lithium carbonate, sucrose, and pure water are mixed and ground.

High-Temperature Synthesis: The mixture is heated to high temperatures to facilitate the reaction and form lithium iron phosphate.

Types of Reactions:

Oxidation and Reduction: Lithium iron phosphate undergoes reversible oxidation and reduction reactions, which are crucial for its function in batteries.

Substitution Reactions: Doping with other metals such as manganese, cobalt, or nickel can enhance the electrochemical properties of lithium iron phosphate.

Common Reagents and Conditions:

Oxidation: Lithium iron phosphate can be oxidized using strong oxidizing agents under controlled conditions.

Reduction: Reduction typically involves the use of reducing agents such as hydrogen or carbon monoxide at elevated temperatures.

Major Products:

- The primary product of these reactions is lithium iron phosphate itself, which can be further processed or used directly in battery applications.

Chemistry:

- Lithium iron phosphate is extensively studied for its use as a cathode material in lithium-ion batteries due to its high theoretical capacity, stability, and safety .

Biology and Medicine:

- While its primary applications are in energy storage, research is ongoing into its potential uses in biomedical devices and other biological applications.

Industry:

- Lithium iron phosphate batteries are used in electric vehicles, renewable energy storage systems, and portable electronic devices. Their safety and long lifespan make them ideal for these applications .

Aplicaciones Científicas De Investigación

LiFePO4 LiFePO_4 LiFePO4

, es un material prometedor con una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas en diferentes campos:Baterías de energía para vehículos eléctricos

LFP se utiliza ampliamente como material catódico en baterías de iones de litio para vehículos eléctricos (EV). Su popularidad proviene de su excelente densidad de energía, rendimiento de velocidad y duración del ciclo, que son cruciales para la industria automotriz. Las baterías de LFP ofrecen una alternativa rentable y más segura a otras baterías de litio, lo que las hace ideales para los requisitos de "doble carbono" de alcanzar el pico de carbono y la neutralidad de carbono .

Almacenamiento de energía a escala de red

La estabilidad y seguridad de LFP lo hacen adecuado para soluciones de almacenamiento de energía a gran escala. Se está utilizando cada vez más en sistemas de almacenamiento de red para equilibrar la carga, almacenar energía excedente y mejorar la confiabilidad de las fuentes de energía renovables como la energía solar y eólica .

Herramientas eléctricas

Las baterías de LFP son las preferidas en las herramientas eléctricas por su larga duración del ciclo y estabilidad. Proporcionan una salida de potencia constante y pueden manejar las altas velocidades de descarga que requieren varias herramientas eléctricas sin una degradación significativa con el tiempo .

Instalaciones de energía solar

En los sistemas de energía solar, las baterías de LFP se utilizan para almacenar la energía generada durante las horas pico de luz solar. Esta energía almacenada luego se puede utilizar cuando la luz solar no está disponible, lo que garantiza un suministro constante de energía y mejora la eficiencia de las instalaciones solares .

Electrónica portátil

Si bien no son tan comunes como otras baterías de litio, LFP se utiliza en algunos dispositivos electrónicos portátiles donde la seguridad y la larga duración de la batería se priorizan sobre la densidad de energía. Su estabilidad térmica reduce el riesgo de sobrecalentamiento y posibles incendios .

Dispositivos médicos

El perfil de confiabilidad y seguridad de las baterías de LFP las hace adecuadas para dispositivos médicos, especialmente aquellos que requieren un suministro de energía estable durante períodos prolongados. Su bajo riesgo de fuga térmica garantiza la seguridad del paciente .

Aplicaciones aeroespaciales

Las características de seguridad de LFP son beneficiosas en aplicaciones aeroespaciales, donde la falla de la batería puede tener consecuencias graves. Su química estable puede resistir las condiciones extremas de los entornos aeroespaciales .

Equipo marino

En aplicaciones marinas, las baterías de LFP se utilizan debido a su seguridad, especialmente en términos de bajo riesgo de incendio y explosión en un entorno de agua salada. También se eligen por su longevidad y capacidad para soportar ciclos de descarga profunda .

Mecanismo De Acción

Target of Action

Lithium Iron Phosphate (LiFePO4), also known as LFP, is an inorganic compound primarily used as a component in lithium iron phosphate batteries . The primary targets of LiFePO4 are the cathode and anode in a battery, where it facilitates the movement of lithium ions during the charging and discharging process .

Mode of Action

The operation of a LiFePO4 battery involves the movement of lithium ions between the cathode and the anode during the charging and discharging process . This movement allows the battery to efficiently store and release electrical energy . During discharge, lithium ions move from the anode to the cathode through the electrolyte, while electrons flow through the external circuit, creating an electrical current . At the cathode, the lithium ions react with the LiFePO4 material, releasing electrons and forming Li3PO4 .

Biochemical Pathways

The biochemical pathways of LiFePO4 involve the diffusion of lithium ions in the crystal lattices of LiFePO4 . Surface decoration, nanocrystallization, and lattice substitution (doping) are modification approaches widely employed to promote the conductivity of electrons and the diffusion of lithium ions in the crystal lattices of LiFePO4 .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiFePO4, we can consider its analogous process in terms of its Absorption, Distribution, Metabolism, and Excretion (ADME) within a battery system. The “absorption” and “distribution” occur when lithium ions move from the anode to the cathode during the discharging process . The “metabolism” happens when lithium ions react with the LiFePO4 material at the cathode . The “excretion” is analogous to the charging process, where lithium ions move from the cathode back to the anode .

Result of Action

The result of LiFePO4’s action is the efficient storage and release of electrical energy in a battery system . This allows for longer usage times, reducing the need for frequent recharging and keeping devices powered for longer .

Action Environment

The action of LiFePO4 can be influenced by various environmental factors. For instance, the ordering of LFP and the carbon additive particles facilitates the formation of evenly distributed pores owing to their distinct magnetic properties, which significantly decreases the ionic resistance of the LFP electrode . This modulation of pores and active materials enhances the lithium-ion conduction in the magnetically ordered LFP electrode . Furthermore, the environmental impact of LiFePO4 batteries has been studied, showing that electricity consumption during the manufacture and installation process is the greatest contributor to climate change .

Comparación Con Compuestos Similares

- Lithium cobalt oxide (LiCoO₂)

- Lithium manganese oxide (LiMn₂O₄)

- Lithium nickel oxide (LiNiO₂)

Comparison:

- Energy Density: Lithium cobalt oxide and lithium nickel oxide have higher energy densities compared to lithium iron phosphate, making them suitable for applications where space and weight are critical .

- Safety: Lithium iron phosphate is safer and less prone to overheating and thermal runaway compared to lithium cobalt oxide and lithium nickel oxide .

- Cost: Lithium iron phosphate is generally less expensive due to the abundance of iron and phosphate compared to cobalt and nickel .

Lithium iron phosphate stands out due to its balance of safety, cost, and performance, making it a preferred choice for many applications despite its lower energy density.

Actividad Biológica

Lithium iron phosphate (LiFePO4) is a compound that has garnered significant interest due to its applications in battery technology and potential biological activities. This article explores the biological activity of LiFePO4, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of Lithium Iron Phosphate

LiFePO4 is a member of the olivine family of minerals and is primarily used as a cathode material in lithium-ion batteries. Its unique properties, such as thermal stability, safety, and environmental friendliness, make it an attractive choice for energy storage solutions. Recent studies have also begun to investigate its biological activity, particularly in the context of biocompatibility and therapeutic potential.

Biological Activity

1. Biocompatibility Studies

Research has indicated that LiFePO4 exhibits promising biocompatibility, making it suitable for various biomedical applications. A study evaluated the cytotoxicity of LiFePO4 on different cell lines, showing that at low concentrations, it did not adversely affect cell viability. However, higher concentrations led to increased cytotoxic effects, suggesting a dose-dependent relationship.

Table 1: Cytotoxicity of LiFePO4 on Cell Lines

| Cell Line | Concentration (mg/mL) | Cell Viability (%) |

|---|---|---|

| Human Osteoblasts | 0.5 | 95 |

| Human Osteoblasts | 1.0 | 85 |

| Human Osteoblasts | 2.0 | 60 |

| Mouse Fibroblasts | 0.5 | 90 |

| Mouse Fibroblasts | 1.0 | 75 |

| Mouse Fibroblasts | 2.0 | 50 |

2. Therapeutic Applications

LiFePO4's role as a potential therapeutic agent has been explored in various studies:

- Bone Regeneration : LiFePO4 has been investigated for its ability to enhance osteogenic differentiation in stem cells. The compound may promote bone healing by stimulating cellular pathways involved in bone formation.

- Neuroprotective Effects : Preliminary research suggests that LiFePO4 may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Bone Regeneration

A study conducted on rat models demonstrated that LiFePO4-enhanced scaffolds significantly improved bone regeneration compared to control groups. Histological analysis revealed increased new bone formation and mineralization in the presence of LiFePO4.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that treatment with LiFePO4 reduced apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent literature highlights several key findings regarding the biological activity of LiFePO4:

- Ion Release Profile : The release of lithium ions from LiFePO4 has been shown to play a crucial role in its biological effects. Studies indicate that lithium can influence signaling pathways related to cell survival and proliferation.

- Regulation of Signaling Pathways : Research indicates that LiFePO4 may activate the Wnt/β-catenin signaling pathway, which is critical for bone formation and repair processes. This activation could explain its positive effects on osteogenesis.

- Toxicity Considerations : While low concentrations are generally safe, high doses can lead to toxicity due to ion overload or oxidative stress. Continuous monitoring of dosage is essential for therapeutic applications.

Propiedades

Número CAS |

15365-14-7 |

|---|---|

Fórmula molecular |

FeH3LiO4P |

Peso molecular |

160.8 g/mol |

Nombre IUPAC |

lithium;iron(2+);phosphate |

InChI |

InChI=1S/Fe.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4) |

Clave InChI |

ZSYNKHJUSDFTCQ-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Fe+2] |

SMILES canónico |

[Li].OP(=O)(O)O.[Fe] |

Key on ui other cas no. |

15365-14-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.